NSC-69945 is a phosphoramide mustard compound recognized for its potent antitumor activity. [, , , , ] While structurally similar to cyclophosphamide (CP), a clinically used anticancer drug, NSC-69945 represents a key metabolite in CP's mechanism of action. [, ] It serves as a valuable tool in scientific research for investigating cancer treatment mechanisms and exploring novel drug development strategies. [, ]
NSC-69945 is considered the active metabolite of cyclophosphamide. [] It exerts its antitumor effect through DNA alkylation. [] The process is initiated by enzymatic activation, leading to the formation of phosphoramide mustard. This reactive species then binds covalently to DNA, interfering with cellular processes and inducing cell death. []
NSC-69945's primary application lies in scientific research, particularly in the field of cancer biology. [, , , , ] Its use as a research tool enables scientists to study the mechanisms of action of cyclophosphamide and other related anticancer agents. [, ] This understanding is crucial for developing more effective and targeted cancer therapies. [, ]
Research has shown NSC-69945 demonstrates antitumor activity against various cancer cell lines, including L1210, P388, B16, and Lewis lung tumors. [] Additionally, it has shown potential in treating adult parasites of filariasis in animal models. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5